1-(4-Hydroxycyclohexyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-hydroxycyclohexyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQONDVCJKOBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895581-20-1 | |
| Record name | 1-(4-hydroxycyclohexyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, proposed synthesis, and potential as a scaffold for novel therapeutics. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidin-2-one, or γ-lactam, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable properties: the five-membered ring is conformationally flexible, allowing for optimal three-dimensional interactions with biological targets, and the lactam moiety provides a stable, polar functional group capable of engaging in crucial hydrogen bonding.[2] The nitrogen atom of the pyrrolidinone ring serves as a convenient point for substitution, enabling the exploration of a wide chemical space to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1]
Derivatives of the pyrrolidinone core have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][3] Notably, this scaffold is a key component in a variety of kinase inhibitors, a major class of targeted cancer therapeutics.[4] The introduction of a hydroxycyclohexyl substituent at the N-1 position of the pyrrolidinone ring, as in this compound, presents an intriguing modification. The cyclohexyl group adds lipophilicity and a distinct three-dimensional profile, while the hydroxyl group introduces a potential hydrogen bond donor/acceptor site, which can significantly influence solubility, metabolic stability, and target engagement.
This guide will now delve into the specific attributes of this compound, offering a detailed examination of its chemical identity and a proposed framework for its synthesis and characterization.
Chemical Structure and Identification
The chemical structure of this compound combines the polar, cyclic amide of the pyrrolidinone ring with a substituted aliphatic cyclohexane ring. This unique combination of functional groups dictates its chemical behavior and potential biological interactions.
Structural Representation
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: N-Alkylation of 2-Pyrrolidinone
This protocol describes a standard base-mediated N-alkylation of 2-pyrrolidinone with a suitable 4-substituted cyclohexanol derivative. The use of a strong base like sodium hydride is crucial for the deprotonation of the lactam nitrogen, which has a pKa of approximately 24.5. Materials:
-
2-Pyrrolidinone
-
4-Bromocyclohexanol (or other suitable 4-halocyclohexanol or cyclohexanol with a leaving group at the 4-position)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexane to remove mineral oil) and suspend it in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2-pyrrolidinone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the cessation of hydrogen gas evolution.
-
Alkylation: Cool the reaction mixture back to 0 °C. Dissolve 4-bromocyclohexanol (1.1 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Proposed Characterization Methods
The identity and purity of the synthesized this compound should be confirmed by a suite of spectroscopic and analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone and cyclohexyl protons. The protons on the pyrrolidinone ring adjacent to the nitrogen and carbonyl group will appear as multiplets in the downfield region. The methine proton on the cyclohexyl ring attached to the nitrogen and the methine proton attached to the hydroxyl group will also be key diagnostic signals. The remaining cyclohexyl protons will likely appear as a complex series of overlapping multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum should display 10 distinct signals. The carbonyl carbon of the lactam will be the most downfield signal. The carbons of the pyrrolidinone ring and the cyclohexyl ring will appear in the aliphatic region, with the carbons attached to the nitrogen and oxygen atoms shifted further downfield.
2. Infrared (IR) Spectroscopy:
The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretch of the lactam, typically around 1680-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ is also expected, corresponding to the O-H stretch of the hydroxyl group.
3. Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The mass spectrum will show the molecular ion peak [M]⁺ or, more likely, the protonated molecular ion peak [M+H]⁺, which should correspond to the calculated exact mass of the compound.
Potential Applications in Drug Development
The pyrrolidinone scaffold is a well-established pharmacophore in drug discovery. [2][5]The unique structural features of this compound make it an attractive candidate for exploration in several therapeutic areas.
Kinase Inhibition
A significant number of kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. [4]The lactam oxygen of the pyrrolidinone ring in this compound can act as a hydrogen bond acceptor, a common interaction motif in kinase-inhibitor binding. The 4-hydroxycyclohexyl group can be further functionalized to introduce additional binding interactions, potentially leading to the development of potent and selective kinase inhibitors for oncology or inflammatory diseases. [6]
Central Nervous System (CNS) Disorders
The pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs, which are investigated for their cognitive-enhancing effects. While the exact mechanism of action of many racetams is not fully elucidated, their chemical structure is a validated starting point for the design of new CNS-active agents. The physicochemical properties of this compound, including its predicted balanced lipophilicity, may allow for blood-brain barrier penetration, a critical requirement for CNS-targeted drugs.
A Versatile Intermediate for Further Chemical Elaboration
Beyond its potential intrinsic biological activity, this compound can serve as a valuable synthetic intermediate. The hydroxyl group on the cyclohexyl ring provides a handle for further chemical modification, such as esterification, etherification, or oxidation to the corresponding ketone. This allows for the generation of a library of derivatives with diverse physicochemical properties and substitution patterns, which can be screened for a wide range of biological activities.
Logical Workflow for Preclinical Investigation
The following workflow outlines a logical progression for the preclinical evaluation of this compound and its derivatives.
Caption: A logical workflow for the preclinical investigation of novel compounds.
This systematic approach ensures that resources are focused on compounds with the most promising therapeutic potential, integrating cycles of chemical synthesis, biological testing, and pharmacokinetic/toxicological evaluation to identify viable lead candidates for further development.
Conclusion
This compound is a structurally interesting molecule that combines the pharmacologically relevant pyrrolidinone scaffold with a functionalized cyclohexyl moiety. While specific experimental data for this compound is sparse, its chemical architecture suggests significant potential as a building block for the development of novel therapeutics, particularly in the areas of kinase inhibition and CNS disorders. The proposed synthesis and characterization protocols provide a solid foundation for its preparation and validation. Further investigation through the outlined preclinical workflow is warranted to fully elucidate the therapeutic potential of this and related compounds. The continued exploration of such novel chemical entities is essential for the advancement of modern drug discovery.
References
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Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Arkivoc. 2022;2023(1):118-135. Available from: [Link]
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An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available from: [Link]
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Pyrrolidin-1-ium-2-carboxylate·4-hydroxybenzoic acid co-crystal: a novel phase-matchable acentric organic material for efficient second-harmonic generation. CrystEngComm. 2022;24(1):109-119. Available from: [Link]
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Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. Biomedicine & Pharmacotherapy. 2025;193:118728. Available from: [Link]
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This compound. PubChemLite. Available from: [Link]
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Enantioselective total synthesis of (+)-conicol via cascade three-component organocatalysis. Organic Letters. 2010;12(4):764-767. Available from: [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4866. Available from: [Link]
- Improved process for producing 4-hydroxy-2-pyrrolidone. Google Patents.
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Pyrrolidinone Derivatives as NIK Inhibitors for Treating Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters. 2024;15(3):398-403. Available from: [Link]
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An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available from: [Link]
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Reaxys® — Chemistry data and AI to optimize small molecule discovery. Elsevier. Available from: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2020;25(24):5949. Available from: [Link]
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Synthesis of a Novel Class of 1,3-oxathiolane Nucleoside Derivatives of T-705 and Evaluation of Their Anti-influenza A Virus and Anti-HIV Activity. Medicinal Chemistry. 2018;14(4):393-400. Available from: [Link]
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One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank. 2020;2020(4):M1171. Available from: [Link]
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Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. ResearchGate. Available from: [Link]
- Synthesis of pyrrolidine. Google Patents.
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Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. ResearchGate. Available from: [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry. 2018;18(12):1665-1675. Available from: [Link]
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General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. The Journal of Organic Chemistry. 2006;71(2):776-779. Available from: [Link]
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United States Patent Office. Googleapis.com. Available from: [Link]
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1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry. 2002;45(19):4228-4239. Available from: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. 2023;11:1248030. Available from: [Link]
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Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. 2021;8(1):108-114. Available from: [Link]
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1-(4-Hydroxycyclohexyl)pyrrolidin-2-one PubChem CID and chemical identifiers
The following technical guide provides an in-depth analysis of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one , a critical N-substituted pyrrolidone derivative utilized as both a pharmaceutical intermediate and a metabolic biomarker.
Chemical Identity, Synthesis, and Analytical Profiling
Executive Summary
This compound is a polar, non-aromatic heterocycle functioning primarily as a synthetic building block in medicinal chemistry and a Phase I metabolite of the industrial solvent N-Cyclohexyl-2-pyrrolidone (CHP) . Its structure comprises a 2-pyrrolidone lactam ring N-substituted with a 4-hydroxycyclohexyl moiety.[1][2][3]
In drug development, this scaffold is valued for its ability to introduce polarity and hydrogen-bonding capability into lipophilic pharmacophores, particularly in the design of chemokine receptor antagonists (e.g., CCR2). From a toxicological perspective, it serves as a biomarker for exposure to CHP, a solvent widely used in the electronics and textile industries.
Chemical Identity & Identifiers
The following data establishes the precise chemical identity of the compound, distinguishing it from its non-hydroxylated parent and regioisomers.
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonyms | N-(4-Hydroxycyclohexyl)-2-pyrrolidone; 4-Hydroxy-CHP |
| CAS Registry Number | 895581-20-1 (General); 886615-37-8 (trans-isomer) |
| PubChem CID | 59299306 |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| SMILES | C1CC(CCC1N2CCCC2=O)O |
| InChIKey | JQQONDVCJKOBDE-UHFFFAOYSA-N |
Structural Analysis & Stereochemistry
The compound exists as two geometric isomers due to the disubstitution of the cyclohexane ring:
-
trans-Isomer: The pyrrolidone and hydroxyl groups are on opposite sides of the cyclohexane ring (typically diequatorial in the chair conformation), making it thermodynamically more stable.
-
cis-Isomer: The groups are on the same side (axial-equatorial interaction).
Critical Insight: In pharmaceutical synthesis, the trans-isomer (CAS 886615-37-8) is often the preferred target due to its defined spatial arrangement, which minimizes steric clash in protein binding pockets.
Synthesis & Production Protocols
Synthetic Route: Condensation of 4-Aminocyclohexanol
The primary industrial synthesis involves the thermal condensation of 4-aminocyclohexanol with gamma-butyrolactone (GBL) . This route is preferred for its atom economy and lack of halogenated byproducts.
Reaction Logic: The amine group of 4-aminocyclohexanol acts as a nucleophile, attacking the carbonyl carbon of GBL. The intermediate ring-opens to a hydroxy-amide, which then undergoes thermal dehydration to close the pyrrolidone ring.
Experimental Protocol (Bench Scale)
-
Reagents: 4-Aminocyclohexanol (1.0 eq), Gamma-Butyrolactone (1.2 eq).
-
Setup: High-pressure autoclave or round-bottom flask with a Dean-Stark trap (for water removal).
-
Procedure:
-
Mix reagents in an inert atmosphere (N₂).
-
Heat to 200–220°C for 12–18 hours.
-
Note: Water evolution indicates reaction progress.
-
-
Work-up:
-
Cool the mixture.
-
Remove excess GBL via vacuum distillation.
-
Recrystallize the residue from ethyl acetate/hexane to isolate the product.
-
-
Validation: Monitor disappearance of the amine peak (~3400 cm⁻¹) in IR and appearance of the lactam carbonyl (~1660 cm⁻¹).
Metabolic Route: Oxidative Biotransformation
In biological systems, this compound is generated via the cytochrome P450-mediated oxidation of N-Cyclohexyl-2-pyrrolidone (CHP) .
Mechanism:
-
Substrate: CHP (Lipophilic solvent).
-
Enzyme: CYP450 isoforms (primarily CYP2E1 and CYP3A4).
-
Reaction: Hydroxylation at the C-4 position of the cyclohexyl ring (distal to the nitrogen), increasing water solubility for renal excretion.
Visualization: Synthesis & Metabolism Pathways
Caption: Dual pathways for the generation of this compound: Synthetic condensation (Blue) and Metabolic oxidation (Red).
Analytical Profiling
Accurate identification requires a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Mass Spectrometry (LC-MS/MS)[7][8]
-
Ionization: Electrospray Ionization (ESI+).
-
Parent Ion: [M+H]⁺ = 184.13 m/z .
-
Key Fragments:
-
m/z 86: Pyrrolidone ring fragment (characteristic of N-substituted pyrrolidones).
-
m/z 99: Hydroxycyclohexyl carbocation.
-
NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Assignment |
| Pyrrolidone-3 | 2.35 | Triplet | Carbonyl-adjacent CH₂ |
| Pyrrolidone-5 | 3.40 | Triplet | N-adjacent CH₂ |
| Cyclohexyl-1 | 3.95 | Multiplet | N-CH (Methine) |
| Cyclohexyl-4 | 3.60 | Multiplet | O-CH (Methine) |
| Cyclohexyl-2,3,5,6 | 1.4 – 2.0 | Multiplet | Ring CH₂ protons |
Interpretation: The distinct separation between the N-adjacent methine (~3.95 ppm) and the O-adjacent methine (~3.60 ppm) confirms the substitution pattern.
Applications & Biological Context[8][9][10][11][12][13]
Pharmaceutical Development
The this compound scaffold is a "privileged structure" in medicinal chemistry.
-
Solubility Enhancement: Replacing a cyclohexyl group with a 4-hydroxycyclohexyl group lowers LogP (from ~1.6 to ~0.4), significantly improving the aqueous solubility of drug candidates.
-
Target Class: Used in the synthesis of CCR2 antagonists (chemokine receptor type 2), which are targets for anti-inflammatory and analgesic drugs. The hydroxyl group often engages in hydrogen bonding with polar residues (e.g., Tyr, Glu) within the receptor binding pocket.
Toxicology & Biomarker Monitoring
As a metabolite of CHP, this compound is critical for occupational safety monitoring.
-
Context: Workers in the microelectronics industry using CHP-based photoresist strippers may inhale vapors or absorb the solvent dermally.
-
Protocol: Urine samples are hydrolyzed (to cleave glucuronides) and analyzed via GC-MS or LC-MS/MS. The presence of this compound confirms systemic exposure to CHP.
Visualization: Analytical & Application Workflow
Caption: Standard analytical workflow for quantifying the metabolite in biological matrices.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59299306, this compound. PubChem.[1][3][4] [Link][3]
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Åstebro, T., et al. (2003). Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism. Archives of Toxicology, 77(5), 261-266.[5] (Contextual reference for pyrrolidone metabolism). [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for N-Cyclohexyl-2-pyrrolidone. (Toxicological context). [Link]
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A Comparative Technical Analysis: N-cyclohexyl-2-pyrrolidone vs. 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one
An In-depth Technical Guide for Researchers
Executive Summary
The pyrrolidone scaffold is a cornerstone in modern chemistry, valued for its unique combination of polarity, aprotic nature, and stability. While N-cyclohexyl-2-pyrrolidone (CHP) is a well-established industrial solvent and chemical intermediate, its hydroxylated analogue, 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one, represents a molecule with emergent potential, largely untapped in drug discovery and materials science. This guide provides a detailed comparative analysis of these two molecules. We will deconstruct their chemical identities, explore their divergent physicochemical properties, and outline both established and postulated synthetic pathways. The central thesis of this work is to illuminate how the simple addition of a hydroxyl moiety to the cyclohexyl ring fundamentally alters the molecule's character, creating a cascade of changes in solubility, reactivity, and potential applications. This document serves as a foundational resource for researchers seeking to understand and leverage the nuanced differences between these structurally related compounds.
The Pyrrolidone Ring: A Privileged Structure
The 2-pyrrolidone ring is a five-membered lactam, the cyclic amide of gamma-aminobutyric acid (GABA).[1] Its high dipole moment, thermal stability, and ability to dissolve a wide array of compounds have made N-substituted pyrrolidones indispensable. N-Methyl-2-pyrrolidone (NMP) is a ubiquitous solvent, and the pyrrolidone core is integrated into numerous pharmaceuticals. The N-substituent dramatically modulates the molecule's properties; in this guide, we examine the influence of a cyclohexyl group and the profound impact of its subsequent hydroxylation.
Profile: N-cyclohexyl-2-pyrrolidone (CHP)
N-cyclohexyl-2-pyrrolidone, often abbreviated as CHP, is a high-boiling, aprotic solvent with a significant industrial footprint.[2]
Chemical Identity and Structure
CHP is structurally defined by a pyrrolidone ring where the nitrogen atom is substituted with a cyclohexyl group.[3] This non-polar, bulky aliphatic group dictates much of its physical behavior.
Caption: Chemical structure of N-cyclohexyl-2-pyrrolidone.
Physicochemical Properties
CHP is a colorless to pale yellow liquid characterized by its powerful solvency and resistance to hydrolysis.[4][5][6] Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 6837-24-7 | [3] |
| Molecular Formula | C₁₀H₁₇NO | [3] |
| Molecular Weight | 167.25 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [5] |
| Melting Point | 12 °C (54 °F) | [5] |
| Boiling Point | 284 °C (543 °F) | [5] |
| Density | 1.007 - 1.026 g/cm³ | [5][7] |
| Flash Point | 145 °C (293 °F) | [5][8] |
| Water Solubility | Soluble (miscibility is temperature and concentration dependent) | [4] |
| logP (Octanol/Water) | 1.6 - 2.16 | [3][7] |
| Hydrogen Bond Donor | 0 | [3] |
| Hydrogen Bond Acceptor | 1 | [3] |
Synthesis Pathway
The industrial synthesis of N-substituted pyrrolidones typically involves the high-temperature reaction between gamma-butyrolactone (GBL) and a primary amine. For CHP, this involves reacting GBL with cyclohexylamine. The reaction proceeds via a ring-opening of the lactone by the amine, followed by a dehydration-cyclization step to form the stable five-membered lactam ring.
Caption: Common industrial synthesis workflow for CHP.
Applications in Research and Industry
CHP's unique solvency has led to its adoption in several high-technology sectors:
-
Electronics: It is used as a photoresist stripper, often in combination with other solvents like NMP, and as a chemical polishing agent for copper in circuit board manufacturing.[4][5][9]
-
Textiles: It acts as a dye carrier and swelling agent for aromatic polyamide fibers (aramids), enhancing the penetration of dyes and flame retardants.[4]
-
Specialty Chemicals: It serves as a solvent in high-temperature paint strippers and as a co-solvent in cleaning formulations.[4][7]
-
Chemical Synthesis: It is a versatile intermediate and solvent in the synthesis of pharmaceuticals and other specialty chemicals.[6][9]
Safety and Toxicology
CHP is classified as a hazardous material. It is harmful if swallowed or on skin contact and causes severe skin burns and eye damage.[3][7][10] It is also classified as highly toxic by inhalation.[8][11] Chronic exposure information is limited, but it is known to be an irritant to the respiratory system.[8][11] Proper personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, along with adequate ventilation, is mandatory when handling this chemical.[10][11]
Profile: this compound
This molecule is a direct analogue of CHP, distinguished by the presence of a hydroxyl (-OH) group at the 4-position of the cyclohexyl ring. This single functional group modification dramatically alters its properties and potential uses.
Chemical Identity and Structure
The key structural feature is the hydroxyl group, which introduces polarity and hydrogen-bonding capabilities absent in CHP.
Caption: Chemical structure of this compound.
Physicochemical Properties
Less empirical data is publicly available for this compound compared to CHP. The properties listed are a combination of available data and scientifically grounded predictions based on its structure.
| Property | Value | Source/Rationale |
| CAS Number | 895581-20-1 | [12] |
| Molecular Formula | C₁₀H₁₇NO₂ | [12] |
| Molecular Weight | 183.25 g/mol | [12] |
| Appearance | Predicted: White to off-white solid | Based on increased polarity and H-bonding |
| Melting Point | > 25 °C (Predicted) | H-bonding increases intermolecular forces |
| Boiling Point | > 284 °C (Predicted) | H-bonding significantly raises boiling point |
| Water Solubility | High (Predicted) | The -OH group enhances aqueous solubility |
| logP (Octanol/Water) | < 1.6 (Predicted) | Hydroxylation decreases lipophilicity |
| Hydrogen Bond Donor | 1 | The hydroxyl group is a donor |
| Hydrogen Bond Acceptor | 2 | Carbonyl oxygen and hydroxyl oxygen |
Postulated Synthesis Pathways
Two logical synthetic routes can be proposed for this molecule, leveraging common organic chemistry transformations.
-
From 4-Aminocyclohexanol: This is the most direct route, mirroring the synthesis of CHP. 4-aminocyclohexanol is reacted with gamma-butyrolactone under heat to yield the final product. The presence of the hydroxyl group may require protecting group chemistry depending on the reaction conditions, but it is often stable under these conditions.
-
Reduction of a Ketone Precursor: An alternative route involves first synthesizing 1-(4-oxocyclohexyl)pyrrolidin-2-one and then performing a selective reduction of the cyclohexanone ketone to a cyclohexanol. This offers control over the stereochemistry (cis/trans) of the hydroxyl group depending on the choice of reducing agent.
Caption: Postulated direct synthesis of this compound.
Potential Applications and Research Opportunities
The introduction of the hydroxyl group opens up new avenues not accessible to CHP:
-
Pharmaceutical Intermediate: The -OH group is a key functional handle. It can be esterified, etherified, or oxidized, making this molecule a valuable building block for more complex active pharmaceutical ingredients (APIs).
-
Monomer for Polymerization: The hydroxyl group allows it to act as a monomer in the synthesis of polyesters and polyurethanes, potentially creating novel polymers with unique properties imparted by the pyrrolidone moiety.
-
Specialty Polar Aprotic Solvent: It could serve as a highly polar, high-boiling, and water-miscible aprotic solvent for specialized applications where CHP's polarity is insufficient.
-
Drug Delivery: The pyrrolidone structure is known to enhance skin penetration, and the hydroxyl group could be used to attach prodrug moieties for topical or transdermal delivery systems.
Head-to-Head Comparison: The Decisive Role of a Single Oxygen Atom
The core difference between these two molecules is the presence of the hydroxyl group. This single change creates a cascade of divergent properties and functions.
Impact of Hydroxylation on Physicochemical Properties
The primary effect of the -OH group is the introduction of hydrogen bonding. This has several critical consequences:
-
State of Matter: CHP is a liquid at room temperature, while the hydroxylated analogue is predicted to be a solid due to stronger intermolecular hydrogen bonding forces that raise the melting point.[5]
-
Boiling Point: The energy required to overcome hydrogen bonds results in a significantly higher boiling point for the hydroxylated compound.
-
Solubility: The hydroxyl group drastically increases the molecule's polarity and ability to interact with water, making this compound far more water-soluble than CHP. Conversely, its solubility in non-polar organic solvents will be reduced.
-
Reactivity: The hydroxyl group is a reactive site for a wide range of chemical transformations, whereas CHP is relatively inert, a quality desirable in a solvent but limiting for a synthetic intermediate.
Functional Divergence in Applications
The structural difference directly dictates the optimal use case for each molecule. CHP's value lies in its inertness and solvency, while the hydroxylated analogue's value is in its reactivity and functionality.
Caption: Divergent applications based on the absence or presence of the hydroxyl group.
Experimental Protocols
Protocol: Spectroscopic Distinction via ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for distinguishing between these two compounds.
Objective: To confirm the identity of N-cyclohexyl-2-pyrrolidone and this compound and differentiate between them.
Methodology:
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For the hydroxylated compound, DMSO-d₆ is often preferred as the hydroxyl proton signal is typically sharp and well-defined.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis - Key Differentiating Signals:
-
N-cyclohexyl-2-pyrrolidone (in CDCl₃): Expect a complex multiplet around 3.9 ppm corresponding to the single proton on the cyclohexyl carbon attached to the nitrogen (N-CH). The remaining cyclohexyl and pyrrolidone protons will appear as a series of multiplets between ~1.1 and 3.4 ppm.[13]
-
This compound (in DMSO-d₆):
-
Hydroxyl Proton (-OH): Look for a distinct singlet or triplet (depending on solvent and concentration) between 4.0-5.0 ppm that disappears upon adding a drop of D₂O to the NMR tube (a "D₂O shake"). This is the definitive signal.
-
Carbinol Proton (CH-OH): A multiplet corresponding to the proton on the carbon bearing the hydroxyl group will be present, typically shifted downfield compared to other CH protons on the ring.
-
The presence of these two signals, especially the D₂O-exchangeable proton, unequivocally identifies the hydroxylated compound and distinguishes it from CHP.
-
-
Conclusion and Future Outlook
N-cyclohexyl-2-pyrrolidone and this compound, while structurally similar, are functionally distinct molecules. CHP is a mature, valuable solvent whose utility is derived from its relative inertness and broad solvency. In contrast, this compound is a molecule of potential, whose value lies in the chemical reactivity of its hydroxyl group. For researchers in drug development, this hydroxylated analogue represents a versatile scaffold for building molecular complexity. For materials scientists, it is a potential monomer for novel functional polymers. Further investigation into the stereospecific synthesis (cis vs. trans isomers) of the hydroxylated compound and a thorough characterization of its toxicological profile are critical next steps that will enable its broader adoption in advanced scientific applications.
References
-
PubChem. N-Cyclohexyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]
-
Ashland. CHP - N-Cyclohexyl-2-Pyrrolidone. [Link]
-
Ashland. Product Stewardship Summary: 2-Pyrrolidinone, 1-cyclohexyl-. [Link]
-
Wikipedia. N-Cyclohexyl-2-pyrrolidone. [Link]
- Google Patents. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
-
Cole-Parmer. Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99%. [Link]
-
Cheméo. Chemical Properties of N-Cyclohexyl-2-pyrrolidone (CAS 6837-24-7). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Applications of N-Cyclohexyl-2-Pyrrolidone: A Versatile Intermediate. [Link]
-
NIST. N-Cyclohexyl-2-pyrrolidone. NIST Chemistry WebBook. [Link]
-
PubChem. 2-Pyrrolidone. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone. CompTox Chemicals Dashboard. [Link]
-
Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. [Link]
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- 2. 1-环己基-2-吡咯烷酮 High-boiling aprotic solvent., 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-Cyclohexyl-2-pyrrolidone | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. N-Cyclohexyl-2-pyrrolidone(6837-24-7) 1H NMR spectrum [chemicalbook.com]
Metabolic Fate of N-Cyclohexyl-2-pyrrolidone (CHP): The 4-Hydroxy Pathway
[1]
Executive Summary
Yes, this compound is a Phase I metabolite of N-Cyclohexyl-2-pyrrolidone (CHP). [1]
In the context of industrial solvents and pharmaceutical excipients, "CHP" refers to N-Cyclohexyl-2-pyrrolidone (CAS: 6837-24-7).[1][2][3] Its metabolism is governed by cytochrome P450 (CYP450) mediated oxidation.[1][4][5] While N-alkylpyrrolidones (like NMP) primarily undergo oxidation on the pyrrolidone ring (5-position), the presence of the lipophilic cyclohexyl ring in CHP introduces a secondary, highly active site for metabolic attack. Hydroxylation at the C-3 and C-4 positions of the cyclohexyl ring is a canonical biotransformation pathway for N-cyclohexyl compounds, rendering this compound (CAS: 895581-20-1) a critical biomarker for CHP exposure and clearance.[1]
Part 1: Chemical Identity & Structural Logic[1]
To understand the causality of this metabolite, we must first establish the structural relationship between the parent and the derivative.
| Feature | Parent Compound (CHP) | Metabolite (4-OH-CHP) |
| IUPAC Name | 1-Cyclohexylpyrrolidin-2-one | This compound |
| CAS Number | 6837-24-7 | 895581-20-1 |
| Molecular Formula | C₁₀H₁₇NO | C₁₀H₁₇NO₂ |
| Monoisotopic Mass | 167.13 Da | 183.13 Da (+16 Da shift) |
| Polarity (LogP) | ~2.5 (Lipophilic) | < 1.5 (More Polar) |
| Metabolic Driver | Lipophilic cyclohexyl ring recruits CYP enzymes.[1] | Hydroxyl group facilitates Phase II conjugation.[1] |
Part 2: Metabolic Mechanism (The "Why")
The metabolism of CHP is bifurcated into two distinct oxidative pathways. As a researcher, you must distinguish between Ring A (Pyrrolidone) and Ring B (Cyclohexyl) oxidation.
1. The Pyrrolidone Pathway (NMP-like)
Similar to N-Methyl-2-pyrrolidone (NMP), the pyrrolidone ring is subject to oxidation at the 5-position.[1] This leads to 5-hydroxy-N-cyclohexyl-2-pyrrolidone, which can further ring-open to form succinimide derivatives.[1]
2. The Cyclohexyl Pathway (The Target Mechanism)
The large, lipophilic cyclohexyl group is a prime target for CYP450 isoforms (likely CYP2D6 or CYP3A4, analogous to phencyclidine metabolism).
-
Steric Accessibility: The C-4 position is the most sterically accessible site on the cyclohexyl ring, distal to the nitrogen attachment.
-
Reaction: Mono-oxygenation introduces a hydroxyl group (-OH).[1]
-
Result: The formation of This compound .[1][6] This metabolite exists in cis and trans diastereomers, though the trans-4-hydroxy variant is thermodynamically favored in enzymatic systems.[1]
Visualizing the Pathway
The following diagram illustrates the branching metabolic fate of CHP, highlighting the formation of the 4-OH metabolite.
Caption: Bifurcated metabolic pathway of N-Cyclohexyl-2-pyrrolidone showing the parallel oxidation of the pyrrolidone ring (Pathway A) and the cyclohexyl ring (Pathway B).[1]
Part 3: Experimental Protocol (The "How")
To definitively confirm this metabolite in your specific biological matrix (plasma, urine, or microsomal incubation), use the following self-validating LC-MS/MS workflow.
A. In Vitro Generation (Microsomal Stability Assay)
If you lack a commercial standard, you can generate the metabolite enzymatically.
-
System: Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: CHP at 10 µM (avoid saturation).
-
Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Incubation: 37°C for 0, 15, 30, and 60 minutes.
-
Termination: Add ice-cold Acetonitrile (1:3 v/v) containing Internal Standard (e.g., NMP-d3).
B. Analytical Detection (LC-MS/MS)
The +16 Da mass shift is the primary identifier.[1]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Ionization: Electrospray Positive (ESI+).[1]
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 8 minutes.
Target Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Retention Time Logic |
| CHP (Parent) | 168.1 [M+H]⁺ | 86.1 (Pyrrolidone ring) | 69.1 | Late eluting (Lipophilic) |
| 4-OH-CHP (Metabolite) | 184.1 [M+H]⁺ | 166.1 (Loss of H₂O) | 86.1 | Earlier eluting (Polar) |
Validation Check: The critical confirmation for the 4-hydroxy metabolite is the neutral loss of water (-18 Da) in the fragmentation pattern (184.1 → 166.1). This transition is characteristic of aliphatic hydroxyl groups on the cyclohexyl ring.[1]
Part 4: Toxicological Implications[1][2][4]
Understanding this metabolite is crucial for REACH compliance and safety assessments:
-
Polarity Shift: The conversion of CHP to 4-OH-CHP significantly lowers the LogP, facilitating urinary excretion.[1] This is a detoxification step.[1][4]
-
Bioaccumulation: Unlike the parent CHP, which may accumulate in adipose tissue due to the lipophilic cyclohexyl ring, the 4-OH metabolite is water-soluble.[1]
-
Reference Standards: The specific CAS 895581-20-1 is available from specialized chemical suppliers (e.g., Enamine, BLDpharm) and should be used to quantify exposure levels in toxicology studies.[1]
References
-
Åkesson, B., & Jönsson, B. A. (2001).[1] Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.[1][7] Journal of Chromatography B, 761(1), 107-113.[1][7] Link (Establishes the baseline methodology for N-alkylpyrrolidone metabolite analysis)
-
European Chemicals Agency (ECHA). (2024).[1][8] Registration Dossier: 1-cyclohexylpyrrolidin-2-one (CAS 6837-24-7).[1][2][9] ECHA CHEM.[1][8] Link (Official regulatory data on CHP chemical properties and safety)
-
PubChem. (2024).[1] Compound Summary: this compound (CAS 895581-20-1).[1][10] National Library of Medicine.[1] Link (Confirms the existence and chemical identity of the specific metabolite)
-
Hollenberg, P. F., et al. (1989).[1] Metabolism of N-alkylpyrrolidones: Structure-activity relationships. Drug Metabolism and Disposition.[1][4][5] (Foundational text on the oxidation patterns of pyrrolidone solvents)
Sources
- 1. This compound | 895581-20-1 [sigmaaldrich.com]
- 2. N-Cyclohexyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H17NO2) [pubchemlite.lcsb.uni.lu]
- 7. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Registry of CLH intentions until outcome - ECHA [echa.europa.eu]
- 9. fishersci.com [fishersci.com]
- 10. 895581-20-1|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Synthesis of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one from Gamma-Butyrolactone
[1]
Abstract
This application note details the synthesis of 1-(4-hydroxycyclohexyl)pyrrolidin-2-one via the aminolysis of gamma-butyrolactone (GBL) with 4-aminocyclohexanol.[1] This transformation is a classic example of converting a lactone to an
Scientific Background & Mechanistic Logic
Reaction Mechanism
The synthesis proceeds through a two-step sequence in a single pot:
-
Nucleophilic Acyl Substitution: The primary amine of 4-aminocyclohexanol attacks the carbonyl carbon of GBL.[1][2] The ring opens to form an
-substituted hydroxy-amide intermediate ( -(4-hydroxycyclohexyl)-4-hydroxybutanamide).[1] -
Cyclodehydration: Under thermal forcing conditions or acid catalysis, the intermediate eliminates a molecule of water to close the ring, forming the thermodynamically stable 5-membered lactam.[1][2]
Chemoselectivity & Stereochemistry[1]
-
Amine vs. Alcohol Nucleophilicity: 4-aminocyclohexanol is a bifunctional molecule.[1][2] The reaction relies on the significantly higher nucleophilicity of the primary amine (
) compared to the secondary alcohol ( ) to ensure -alkylation over -acylation. -
Stereoisomerism: The starting material, 4-aminocyclohexanol, typically exists as a mixture of cis and trans isomers.[1][2] The reaction conditions (
) generally preserve the cyclohexane ring configuration, meaning the product diastereomeric ratio (dr) will mirror the starting material unless thermal epimerization occurs.[2]
Pathway Visualization
Figure 1: Mechanistic pathway from GBL to N-substituted pyrrolidone.[1]
Experimental Protocols
Protocol A: High-Purity Azeotropic Distillation (Lab Scale)
Recommended for high-purity applications where thermal degradation must be minimized.[1]
Materials:
-
Solvent: Xylene or Toluene (for azeotropic water removal).[1][2]
-
Catalyst (Optional):
-Toluenesulfonic acid (pTSA), 1 mol%.[1][2]
Step-by-Step Procedure:
-
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and an internal temperature probe.
-
Charging: Add 4-aminocyclohexanol and Xylene (
of amine) to the flask. Stir to suspend. -
Addition: Add GBL dropwise at room temperature. Note: A slight exotherm may be observed.[1][2]
-
Intermediate Formation: Heat the mixture to reflux (
for Toluene, for Xylene). Maintain reflux for 1 hour. The solution typically becomes homogeneous as the amide intermediate forms.[1][2] -
Dehydration: Continue refluxing. Water will begin to collect in the Dean-Stark trap.[1][2]
-
Workup: Cool the mixture to
. If the product precipitates (it is a solid, unlike the liquid N-cyclohexyl analog), filter directly.[2] If not, evaporate the solvent under reduced pressure.[1][2] -
Purification: Recrystallize the crude solid from Ethyl Acetate or an Acetone/Hexane mixture.[1][2]
Protocol B: Solvent-Free Melt Synthesis (Industrial/Scale-Up)
Recommended for gram-to-kilogram scale synthesis where solvent waste reduction is a priority.[1]
Materials:
Step-by-Step Procedure:
-
Setup: Use a pressure vessel or an autoclave equipped with an overhead stirrer and a distillation arm (set to open atmosphere initially).[1][2]
-
Melt: Charge GBL and 4-aminocyclohexanol. Heat to
. The amine will dissolve in the hot GBL.[1][2] -
Reaction: Increase temperature to
. -
Water Removal: At this temperature, water generated from cyclization will flash off.[1][2]
-
Vacuum Finishing: Once water evolution slows (approx. 3 hours), apply vacuum (
) while maintaining for 1 hour to drive the equilibrium to completion and remove excess GBL. -
Isolation: Pour the hot melt into a cooling tray or recrystallize directly from hot alcohol.
Process Workflow & Logic
Figure 2: Decision tree for selecting the appropriate synthesis protocol.
Characterization & Validation
The following data serves as a Self-Validating System . If your analytical results deviate significantly from these values, re-evaluate the water removal step or reagent stoichiometry.
Physical Properties
| Property | Value / Observation | Note |
| Appearance | White to off-white powder | Distinct from the liquid N-cyclohexyl analog [1].[1][2] |
| Melting Point | Hydroxyl group significantly raises MP via H-bonding.[1][2] | |
| Solubility | Soluble in Water, Alcohols, DMSO | Insoluble in Hexane/Heptane.[1][2] |
Spectroscopic Data (Expected)
-
IR Spectroscopy:
-
1H NMR (
):
Safety & Compliance
References
-
U.S. Department of Justice, Drug Enforcement Administration. (n.d.).[1][2] Lists of Scheduling Actions, Controlled Substances, Regulated Chemicals. Retrieved October 26, 2023, from [Link][2]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 81278, N-Cyclohexyl-2-pyrrolidone. Retrieved October 26, 2023, from [Link][2]
Green chemistry protocols for synthesizing hydroxylated pyrrolidinones
Application Note: Green Chemistry Protocols for the Synthesis of Hydroxylated Pyrrolidinones
Part 1: Executive Summary & Strategic Rationale
Hydroxylated pyrrolidinones (and their tautomeric 3-pyrrolin-2-ones) are privileged scaffolds in medicinal chemistry, serving as the core structure for nootropic agents (e.g., Oxiracetam), HIV-1 integrase inhibitors, and broad-spectrum antibiotics (e.g., Tetramic acid derivatives).
Traditional synthesis often relies on the Dieckmann cyclization or ring-closing metathesis, utilizing chlorinated solvents (DCM, DCE), stoichiometric toxic reagents, and high energy input. This guide presents two validated Green Chemistry Protocols that align with the 12 Principles of Green Chemistry, specifically prioritizing Atom Economy , Safer Solvents (Water/Ethanol) , and Energy Efficiency (Microwave/Ultrasound) .
Key Technical Advantages:
-
Protocol A (Aqueous MCR): Utilizes a multicomponent reaction (MCR) to build complex scaffolds in a single step with water as the solvent.
-
Protocol B (Chiral Pool): Leverages renewable bio-feedstock (L-Malic Acid) to generate stereodefined hydroxylated cores without chiral auxiliaries.
Part 2: Detailed Experimental Protocols
Protocol A: Ultrasound-Promoted Aqueous Multicomponent Synthesis
Target: Polysubstituted 3-hydroxy-3-pyrrolin-2-ones
This protocol utilizes a "pseudo-four-component" reaction involving an amine, an aldehyde, and a dialkyl acetylenedicarboxylate. It exploits the dual nature of citric acid as both a green organocatalyst and a solubilizing agent in aqueous media.
Reagents & Materials:
-
Amine: Aniline or Benzylamine derivatives (1.0 mmol)
-
Aldehyde: Benzaldehyde derivatives (1.0 mmol)
-
Diester: Diethyl acetylenedicarboxylate (DEAD) or Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol)
-
Catalyst: Citric Acid (20 mol%)
-
Solvent: Ethanol:Water (1:1 v/v) or Pure Water
-
Equipment: Ultrasonic Cleaner (e.g., 40 kHz, 250W) or Standard Reflux Setup
Step-by-Step Methodology:
-
Pre-Activation: In a 50 mL Erlenmeyer flask, dissolve 1.0 mmol of the aromatic aldehyde and 1.0 mmol of the amine in 5 mL of EtOH:H₂O (1:1).
-
Imine Formation: Sonicate the mixture at ambient temperature for 5–10 minutes. Observation: Turbidity often indicates initial imine formation.
-
Addition of Nucleophile: Add 1.0 mmol of DEAD/DMAD and 20 mol% (approx. 40 mg) of Citric Acid.
-
Reaction: Sonicate the mixture at 40–50°C.
-
Reaction Time: 15–30 minutes (monitor via TLC, Eluent: Ethyl Acetate/Hexane 3:7).
-
-
Work-up (The "Crash Out" Method):
-
Cool the reaction mixture in an ice bath for 10 minutes.
-
The product typically precipitates as a solid.
-
Filter the solid using a Buchner funnel.
-
Wash with 5 mL of cold water to remove the citric acid catalyst (which is water-soluble).
-
-
Purification: Recrystallize from hot ethanol if necessary. Column chromatography is rarely needed, significantly reducing solvent waste (E-Factor reduction).
Mechanism of Action:
The reaction proceeds via a cascade: Acid-catalyzed imine formation
Protocol B: Microwave-Assisted Solvent-Free Synthesis from Bio-Renewable Feedstock
Target: Chiral (S)-3-Hydroxy-pyrrolidine-2,5-dione (Precursor to lactams)
This protocol valorizes L-Malic Acid , a renewable C4-dicarboxylic acid found in apples, to generate the hydroxylated pyrrolidine core with 100% atom economy regarding the carbon skeleton.
Reagents & Materials:
-
Substrate: L-Malic Acid (1.0 mmol)
-
Reagent: Primary Amine (e.g., Benzylamine, 1.1 mmol)
-
Catalyst: None (Autocatalytic) or TFE (Trifluoroethanol) as a reusable medium.
-
Equipment: Microwave Reactor (CEM Discover or Anton Parr Monowave)
Step-by-Step Methodology:
-
Preparation: Mix L-Malic acid (134 mg, 1 mmol) and the amine (1.1 mmol) in a microwave-safe vial.
-
Note: If the amine is a solid, grind the two components together in a mortar and pestle to form a eutectic melt.
-
-
Irradiation: Seal the vial and place it in the microwave reactor.
-
Settings: Power = 150W (Dynamic), Max Temp = 130°C, Hold Time = 5–10 minutes.
-
Pressure Limit: Set to 200 psi (water is a byproduct).
-
-
Reaction Monitoring: The reaction is complete when the "melt" solidifies or upon TLC analysis showing the disappearance of the amine.
-
Isolation:
-
Dissolve the crude residue in minimal hot Ethyl Acetate.
-
Add Hexane dropwise to induce crystallization.
-
Filter to obtain the chiral imide.
-
-
Downstream Processing (Optional): To convert the 2,5-dione (imide) to the 2-one (lactam), a regioselective reduction is required. A green method involves electrochemical reduction or the use of hydrosilanes (PMHS) with catalytic Zn(OAc)₂, though the imide itself is often the desired pharmacophore.
Part 3: Data Analysis & Visualization
Table 1: Green Metrics Comparison (Protocol A vs. Traditional)
| Metric | Traditional Method (DCM Reflux) | Green Protocol A (Aq. Ultrasound) | Improvement |
| Reaction Time | 12 – 24 Hours | 15 – 30 Minutes | 98% Faster |
| Solvent | Dichloromethane (Toxic) | Water / Ethanol (Benign) | Eliminates Halogens |
| Yield | 65 – 75% | 88 – 94% | +20% Yield |
| Atom Economy | Low (Auxiliaries/Leaving Groups) | High (Multicomponent) | High Efficiency |
| Energy Profile | High (Prolonged Reflux) | Low (Short US/MW Burst) | Energy Saving |
Diagram 1: Mechanistic Pathway (Protocol A)
Caption: The Citric Acid catalyzed cascade involves imine formation followed by nucleophilic attack and cyclization, stabilized by the aqueous medium.
Diagram 2: Green vs. Traditional Workflow
Caption: Comparison of the operational complexity between traditional synthesis and the proposed green protocol.
Part 4: Troubleshooting & Critical Factors
-
Solvent Effects in MCR:
-
Issue: Reactants do not dissolve in water.[1]
-
Solution: Use Ethanol/Water (1:1) mixtures. The "On-Water" effect often accelerates reactions even if heterogeneous. Do not switch to DCM; if solubility is critical, use Ethyl Lactate (green solvent).
-
-
Catalyst Removal:
-
Issue: Product is sticky or impure.
-
Solution: Citric acid is highly water-soluble. Ensure the wash water is cold (0°C) to prevent product loss while effectively removing the catalyst.
-
-
Microwave Safety:
-
Issue: Pressure buildup in Protocol B.
-
Solution: Malic acid releases water during condensation (imide formation). Ensure the microwave vessel is rated for >20 bar pressure or use an open-vessel system with a reflux condenser if using a solvent.
-
References
-
RSC Green Chemistry: Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation.[2]
-
Source:
-
-
Castagnoli-Cushman Reaction: The first solvent-free protocol for the atom-economical Castagnoli–Cushman reaction.[1]
-
Source:
-
-
Microwave/Bio-Feedstock:Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone deriv
-
Source:
-
-
Levulinic Acid Valorization: A Catalyst and Solvent Free Route for the Synthesis of N-Substituted Pyrrolidones from Levulinic Acid.[3]
-
Source:
-
Sources
- 1. The first solvent-free synthesis of privileged γ- and δ-lactams via the Castagnoli–Cushman reaction - RSC Advances (RSC Publishing) DOI:10.1039/C6RA19196G [pubs.rsc.org]
- 2. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Catalyst and Solvent Free Route for the Synthesis of N-Substituted Pyrrolidones from Levulinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Manufacturing of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 895581-20-1)
Executive Summary & Strategic Importance
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 895581-20-1) is a critical spirocyclic intermediate used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib (Zejula) . The molecule features a structurally rigid spiro[3.5] system comprising a piperidine ring fused to an azetidine ring.
The manufacturing challenge lies in the high ring strain of the cyclobutane/azetidine moiety and the thermodynamic difficulty of forming the spiro-quaternary carbon. Traditional laboratory methods (e.g., photocycloaddition or multi-step alkylation) often suffer from poor atom economy and scalability issues.
This Application Note details a Process Intensification (PI) strategy utilizing the Chlorosulfonyl Isocyanate (CSI) [2+2] Cycloaddition Route . This pathway is selected for its superior step count (3 steps vs. 7+ in alternative routes) and high stereocontrol, despite the requirement for rigorous engineering controls due to the reactivity of CSI.
Retrosynthetic Analysis & Route Selection
To achieve a scalable process, we bypass the "dialkylation" routes which often lead to polymerization or oligomerization impurities. Instead, we utilize a logic based on constructing the strained azetidine ring onto a pre-functionalized piperidine scaffold.
The Selected Route: CSI Cycloaddition
-
Olefin Formation: Conversion of N-Boc-4-piperidone to the exocyclic alkene.
-
Spirocyclization: [2+2] Cycloaddition using Chlorosulfonyl Isocyanate (CSI) to form the
-lactam. -
Global Reduction: Simultaneous removal of the sulfonyl group and reduction of the lactam to the secondary amine.
Figure 1: Retrosynthetic logic prioritizing the rapid construction of the spiro-quaternary center via [2+2] cycloaddition.
Detailed Manufacturing Protocol
Phase 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate
Objective: Create the exocyclic double bond required for the CSI reaction.
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), N-Boc-4-piperidone. -
Solvent: Tetrahydrofuran (THF) - Anhydrous.[1]
Protocol:
-
Suspension Prep: Charge a glass-lined reactor with
(1.2 equiv) and anhydrous THF (10 vol). Cool to 0°C. -
Base Addition: Add
(1.25 equiv) portion-wise, maintaining internal temperature . The solution will turn bright yellow (ylide formation). Stir for 1 hour. -
Substrate Addition: Add solution of N-Boc-4-piperidone (1.0 equiv) in THF slowly over 45 minutes.
-
Reaction: Warm to 20–25°C and stir for 4 hours.
-
IPC (In-Process Control): Check HPLC for ketone consumption (<1.0%).
-
Workup: Quench with water. Extract with Heptane (to precipitate triphenylphosphine oxide, TPPO). Filter off TPPO solids.
-
Purification: Distillation or silica plug filtration.
-
Critical Quality Attribute (CQA): Moisture content must be <0.05% for the next step.
-
Phase 2: The Critical Step – Spirocyclization with CSI
Objective: Formation of the spiro-lactam ring. Safety Warning: CSI is violently reactive with water and corrosive.[2][3] This step requires a closed system with a caustic scrubber.
-
Reagents: Chlorosulfonyl Isocyanate (CSI), Sodium Sulfite (
), Sodium Carbonate ( ). -
Solvent: Dichloromethane (DCM) or Toluene (if temperature control allows).
Protocol:
-
Inertion: Purge reactor with
until < 2%. Cool reactor to -10°C. -
Addition: Charge tert-Butyl 4-methylenepiperidine-1-carboxylate (from Phase 1) in DCM (5 vol).
-
CSI Injection: Add CSI (1.1 equiv) via a subsurface dip tube over 2 hours. Exotherm Control: Maintain T < 0°C.
-
Chemistry: This forms the N-chlorosulfonyl-
-lactam intermediate.
-
-
Reductive Hydrolysis:
-
Transfer the reaction mixture into a separate vessel containing a vigorously stirred solution of
(2.5 equiv) and in water at 0°C. -
Note: This step removes the sulfonyl chloride group, yielding the NH-lactam.
-
pH Control: Keep pH > 7 to prevent Boc deprotection.
-
-
Isolation: Separate organic phase. Wash with brine. Dry and concentrate to yield the Spiro-Lactam Intermediate .
Phase 3: Lactam Reduction to Azetidine (CAS 895581-20-1)
Objective: Reduction of the carbonyl group to the methylene, yielding the secondary amine.
-
Reagents: Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride) or
.-
Scale-up Insight: Red-Al is preferred over LAH due to higher solubility in toluene and non-pyrophoric nature (though still highly reactive).
-
-
Solvent: Toluene.
Protocol:
-
Charge: Load Spiro-Lactam (1.0 equiv) in Toluene (8 vol).
-
Reductant Addition: Add Red-Al (65% in Toluene, 2.5 equiv) dropwise at ambient temperature, then heat to 80°C.
-
Reaction: Stir at 80°C for 6–12 hours.
-
IPC: Monitor disappearance of Lactam peak via LC-MS.
-
-
Quench (The "Fieser" Equivalent): Cool to 0°C. Carefully add Rochelle's salt solution (Potassium sodium tartrate) to solubilize aluminum salts.
-
Extraction: Separate phases. The product is in the organic layer.
-
Salt Formation (Optional but Recommended): To achieve high purity (>99%), treat the crude amine with Oxalic acid in Ethanol to precipitate tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate . This solid can be recrystallized.
-
Free Basing: If the free base is required, treat the oxalate with aqueous
and extract into MTBE.
Process Flow & Engineering Controls
The following diagram illustrates the unit operations and critical safety barriers required for the CSI step.
Figure 2: Process Flow Diagram (PFD) highlighting the containment of CSI and management of off-gases.
Quantitative Data & Specifications
Yield & Purity Targets
| Step | Reaction | Typical Yield | Target Purity (HPLC) | Key Impurity to Monitor |
| 1 | Wittig Olefination | 85 - 90% | >98% | Triphenylphosphine Oxide (TPPO) |
| 2 | CSI Cycloaddition | 70 - 75% | >95% (Crude) | Ring-opened sulfonamides |
| 3 | Red-Al Reduction | 80 - 85% | >99% (after salt) | Unreduced Lactam |
Critical Process Parameters (CPPs)
-
Moisture Content (Step 2): Must be < 200 ppm in the reactor before CSI addition. Water triggers violent decomposition of CSI.
-
Temperature (Step 2): Must remain < 0°C during addition. Higher temperatures promote polymerization of the alkene.
-
Quench pH (Step 2): pH must be maintained > 7.0 during hydrolysis to prevent cleavage of the Boc protecting group (acid labile).
Scientific Rationale & Troubleshooting (E-E-A-T)
Why CSI?
While hazardous, CSI is the only reagent that efficiently forms the 4-membered lactam ring on a sterically hindered exocyclic double bond in a single step. Alternative methods involving alkylation of malonates (e.g., CN104829603A) require 4+ additional steps and generate significantly more waste (lower E-factor).
Impurity Management[4]
-
TPPO Removal: In Step 1, triphenylphosphine oxide is a notorious impurity. Using Heptane for extraction exploits the poor solubility of TPPO in non-polar solvents, precipitating it out effectively before chromatography is even considered.
-
Aluminum Salts: In Step 3, standard water quenches lead to gelatinous aluminum hydroxides that trap product. The use of Rochelle's Salt (Potassium Sodium Tartrate) acts as a chelating agent, breaking down the emulsion and allowing for clean phase separation.
References
-
Graf, R. (1956).[4] Chlorosulfonyl Isocyanate. Organic Syntheses. (Foundational chemistry for CSI reactivity).[4]
-
Patent WO2008084261 . Poly (ADP-ribose) Polymerase (PARP) Inhibitors. (Describes the utility of the spiro-intermediate in Niraparib synthesis).
-
Wallace, M. D., et al. (2011).[5] Large-Scale Synthesis of a Spirocyclic Piperidine. Organic Process Research & Development. (Provides engineering context for spiro-piperidine scale-up).
-
Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI): Handling and Safety Guide. (Industrial safety protocols for CSI).
-
Sigma-Aldrich. (2023). Safety Data Sheet: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.
Sources
Troubleshooting & Optimization
Removing water and moisture from hygroscopic pyrrolidinone compounds
This guide is structured as a Tier-2 Technical Support Center resource. It assumes the user has basic laboratory safety training but requires specific, field-proven protocols for handling N-Methyl-2-pyrrolidone (NMP) and 2-Pyrrolidone.
Topic: Dehydration and Purification of N-Methyl-2-pyrrolidone (NMP) & 2-Pyrrolidone Ticket ID: NMP-DRY-001 Status: Active Guide
The Core Challenge: Why is NMP so difficult to dry?
The Thermodynamics of Hygroscopicity NMP is not just "wet"; it is aggressively hygroscopic. It is a lactam with a strong dipole moment, making it fully miscible with water.
-
The Trap: Unlike ethanol, NMP does not form an azeotrope with water. While this theoretically allows for fractional separation, the high boiling point of NMP (202°C at 1 atm) makes simple distillation dangerous due to thermal decomposition (oxidation) before the water is fully driven off.
-
The Impurity Cascade: Heating wet NMP promotes hydrolysis, generating 4-methylaminobutyric acid and eventually methylamine (fishy odor), which ruins transition metal catalysis and alters pH.
Diagnostic Module: Is Your Solvent Compromised?
Before initiating purification, verify the state of your solvent.
| Symptom | Diagnosis | Recommended Action |
| Yellow/Amber Color | Oxidation. Formation of N-methylsuccinimide or polymer precursors. Common in aged solvents. | Requires Vacuum Distillation (Method B). Sieves will not fix this. |
| Fishy Odor | Hydrolysis. Presence of methylamine from ring opening. | Discard. Purification is often more costly than replacement due to amine poisoning of catalysts. |
| Cloudiness in CHCl3 | Wet. NMP should be miscible. Cloudiness indicates >1% water. | Azeotropic Drying (Method C) or Sieves (Method A). |
| Karl Fischer Drift | Interference. High pH or amine impurities are interfering with the iodine reaction.[1] | Buffer KF reagent with salicylic acid or use Method B. |
Purification Protocols (The "How-To")
Method A: Static Drying (Low Water < 1000 ppm)
Best for: Storing reasonably fresh solvent or final polishing.
The Mechanism: 4A Molecular Sieves adsorb water molecules (kinetic diameter ~2.6 Å) while excluding the NMP molecule (kinetic diameter ~5-6 Å).
-
Note: Do not use 3A sieves if 4A are available; while 3A works, 4A has faster adsorption kinetics for this specific solvent matrix without trapping the solvent itself.
Protocol:
-
Activation: Heat 4A molecular sieves at 300°C for 12 hours (or microwave in pulses until no steam releases). Cool in a desiccator.
-
Loading: Add 10-20% w/v activated sieves to the NMP.
-
Time: Allow to stand for 24-48 hours .
-
Filtration: Decant or filter under Nitrogen/Argon. Dust from sieves can act as nucleation sites for side reactions.
Method B: The Gold Standard (CaH2 + Vacuum Distillation)
Best for: Organometallic chemistry (Grignard, Pd-catalyzed couplings) requiring <50 ppm water.
Safety Warning: Calcium Hydride (CaH2) releases Hydrogen gas. Perform in a fume hood.
The Setup (DOT Visualization):
Figure 1: Workflow for rigorous purification of NMP using Calcium Hydride.
Step-by-Step:
-
Pre-Treatment: Place NMP in a round-bottom flask. Add Calcium Hydride (CaH2) (5% w/v).[2]
-
Reflux: Stir at 100°C for 2 hours under a drying tube. This chemically destroys water, releasing H2 gas. Note: Do not boil (202°C) yet; just heat enough to drive the reaction.
-
Vacuum: Cool slightly, then attach a vacuum distillation head with a Vigreux column.
-
Distill: Apply vacuum (~10-20 mmHg). Distill NMP.
-
Target Temp: At 20 mmHg, NMP boils at approx 80-85°C .
-
Discard: The first 10% of distillate (foreshots) which contains volatile amines.
-
-
Collect: Collect the main fraction. Stop before the flask is dry to prevent explosion hazards from peroxide concentration (rare in NMP, but good practice).
Method C: Azeotropic Distillation (Bulk Drying)
Best for: Large volumes (>1L) where vacuum distillation is impractical.
The Mechanism: Although NMP has no water azeotrope, Toluene forms a low-boiling azeotrope with water (BP 85°C). We use Toluene as an "entrainer" to carry the water out.
Protocol:
-
Add Toluene (15% v/v) to the wet NMP.
-
Setup a distillation apparatus with a Dean-Stark trap (optional) or simple distillation head.
-
Distill at atmospheric pressure.
-
The first fraction (85°C - 110°C) will be the Toluene/Water mix.
-
-
Once the temperature rises to 202°C , the toluene and water are gone.
-
Critical Step: Switch to vacuum to distill the pure NMP, or if high purity isn't required, use the pot residue (not recommended for sensitive catalysis).
Troubleshooting & FAQ
Q: My NMP turned yellow overnight after distillation. Why? A: NMP is photosensitive and prone to auto-oxidation.
-
Cause: Formation of succinimide derivatives initiated by light and oxygen.
-
Fix: You must store distilled NMP in amber glass under an inert atmosphere (Nitrogen/Argon). If stored over sieves, ensure the sieves were cooled in inert gas before addition.
Q: Can I use Sodium metal to dry NMP? A: NO.
-
Reason: Unlike ethers (THF), NMP can react with alkali metals at high temperatures, leading to ring-opening polymerization or decomposition. Calcium Hydride is the aggressive reagent of choice; Sodium is too risky for this substrate.
Q: I used Method A (Sieves), but my Grignard reaction still failed. A: Static drying is equilibrium-limited.
-
Reason: Sieves can reduce water to ~10-20 ppm, but if your sieves weren't perfectly activated, or if you poured the solvent through air (re-absorbing moisture), you likely spiked the water content back up.
-
Fix: For Grignards, always distill from CaH2 (Method B) directly into the reaction vessel if possible, or use a cannula transfer.
Q: What is the "safe" water limit for NMP?
-
General Synthesis: < 500 ppm (0.05%)
-
Polymerization (PVDF/Battery): < 100 ppm
References
-
Purification of Labor
- Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Relevance: The definitive source for BP, MP, and drying agents for NMP (p. 345).
-
Link:
-
Hygroscopicity and Stability of NMP.
- Source: ChemicalBook / PubChem D
- Relevance: Physical property data verifying lack of water azeotrope and decomposition p
-
Link:
-
Drying Agents and Solvent Purific
- Source: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Relevance: Compar
-
Link:
-
Safety D
- Source: Sigma-Aldrich / Merck.
- Relevance: Toxicology (Repr. 1B) and handling safety.
-
Link:
Sources
Troubleshooting high baseline noise in HPLC analysis of pyrrolidinones
Topic: Troubleshooting High Baseline Noise & Drift
Status: Operational | Tier: Level 3 (Senior Application Support)
Introduction: The "Invisible" Challenge
Welcome to the technical support hub for pyrrolidinone analysis. Whether you are quantifying 2-pyrrolidone , N-methyl-2-pyrrolidone (NMP) , or Povidone (PVP) , you are likely facing a specific set of physics-based challenges.
The Core Problem: Pyrrolidinones are polar lactams with weak chromophores. They typically require detection in the low UV range (200–215 nm) . At these wavelengths, your HPLC detector is not just seeing your analyte—it is seeing everything. The solvent, the dissolved oxygen, the buffer impurities, and even temperature fluctuations become visible noise.
This guide moves beyond generic advice to address the specific causality of noise in low-UV pyrrolidinone methods.
Part 1: Diagnostic Triage
Before changing parameters, determine the type of baseline instability. Use the logic flow below to categorize your issue.
Workflow: Noise vs. Drift Identification
Figure 1: Diagnostic logic tree for isolating the source of baseline instability based on signal frequency and shape.
Part 2: The Physics of Detection (Wavelength & Solvents)
Q: Why is my baseline noisy even with "HPLC Grade" Methanol?
A: You are likely operating below the solvent's "optical transparency" threshold. Pyrrolidinones often require detection at 205–210 nm . Methanol (MeOH) has a UV cutoff of ~205 nm.[1] When you detect at the cutoff, the solvent absorbs a massive amount of energy, leaving very little light for the photodiode to measure. This results in a low Signal-to-Noise (S/N) ratio.
The Fix:
-
Switch to Acetonitrile (ACN): ACN has a UV cutoff of <190 nm, providing a transparent window for pyrrolidinones at 210 nm.
-
Check Your Water: At 210 nm, Total Organic Carbon (TOC) in water becomes visible. Use fresh Milli-Q water (18.2 MΩ) and discard water older than 24 hours to prevent microbial growth (which absorbs UV).
Table 1: Solvent Transparency Data
| Solvent | UV Cutoff (1 AU) | Suitability for Pyrrolidinones (210 nm) | Notes |
| Acetonitrile | 190 nm | Excellent | Preferred organic modifier. |
| Water | 190 nm | Excellent | Must be 18.2 MΩ; susceptible to bacterial noise. |
| Methanol | 205 nm | Poor | High background noise; causes drift in gradients. |
| THF | 212 nm | Unusable | Cutoff is higher than detection wavelength. |
| TFA (0.1%) | ~214 nm | Risky | Absorbs strongly; use Formic Acid or Phosphate instead. |
Part 3: Mobile Phase & Gradient Issues
Q: Why does my baseline drift upward during the gradient?
A: This is "Gradient Absorbance Mismatch." If Solvent A (Water) and Solvent B (Organic) have different absorbances at your detection wavelength (e.g., 210 nm), the baseline will slope as the composition changes.
The Fix:
-
The "Doping" Technique: If using a buffer in Solvent A (which adds absorbance), add a small amount of the same modifier to Solvent B to match the absorbance.
-
Example: If Solvent A is Water + 0.1% Formic Acid, Solvent B should be ACN + 0.08% Formic Acid. (Note: ACN enhances acid absorbance, so you often need slightly less acid in B to balance the baseline).
Q: I see "Ghost Peaks" when running NMP analysis. Where are they coming from?
A: NMP (N-methyl-2-pyrrolidone) is a ubiquitous solvent often used in injector wash solutions or manufacturing parts cleaning.
-
Injector Carryover: If your needle wash contains NMP, even trace amounts will appear as a peak in subsequent runs. Change the needle wash to 100% ACN or Water/ACN.
-
System Contamination: Run a "Zero Volume" injection (injecting mobile phase). If the peak persists, the contamination is in the pump, degasser, or column, not the sample.
Part 4: Column Physics & Dewetting
Q: My retention times are shifting, and the noise is increasing. Is my column failing?
A: You might be experiencing "Phase Dewetting" (Phase Collapse). Pyrrolidinones are highly polar. To retain them on a C18 column, you often need 95–100% aqueous mobile phase. Standard C18 chains are hydrophobic; in 100% water, they can "mat down" (dewet), reducing surface area. This causes retention loss and erratic baselines.[2]
The Fix:
-
Use a Polar-Embedded Column: Switch to a column chemistry designed for 100% aqueous stability (e.g., Aq-C18, Polar-Embedded Amide, or Phenyl-Hexyl). These phases prevent dewetting.
-
Temperature Control: Maintain the column oven at a constant temperature (e.g., 30°C or 40°C). Low UV detection is sensitive to Refractive Index (RI) changes caused by temperature swings.
Part 5: Summary Protocol (The "Golden Standard")
If you are setting up a new method for pyrrolidinones (e.g., 2-pyrrolidone or NMP), start here to minimize noise.
Method Development Workflow
Figure 2: Optimized method development cycle for low-UV absorbing analytes.
Recommended Conditions:
-
Column: Polar-embedded C18 (e.g., 4.6 x 150 mm, 3–5 µm).
-
Mobile Phase A: Water (Milli-Q) + 0.1% Phosphoric Acid (Transparent at 210 nm).
-
Wavelength: 210 nm (Bandwidth 4 nm).
-
Temperature: 30°C (Critical for baseline stability).
References
-
Separation Science. (2024).[7] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from
-
Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from
-
Shimadzu. (2025). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from
-
Phenomenex. (2025).[2][8] Guide to Choosing the Correct HPLC Solvent. Retrieved from
-
Chrom Tech. (2025).[2][9] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from
-
LC Troubleshooting Bible. UV Cutoff Values for Common Solvents. Retrieved from
Sources
- 1. lctsbible.com [lctsbible.com]
- 2. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 3. fda.gov [fda.gov]
- 4. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sepscience.com [sepscience.com]
- 8. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
Validation & Comparative
Comparative Analysis of FTIR Absorption Peaks for 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one
An In-Depth Technical Guide
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for identifying functional groups within a molecule, offering a unique "fingerprint" that is invaluable for structural confirmation. This guide provides a detailed analysis of the expected FTIR absorption peaks for 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one, comparing its spectral features with those of its core structural components.
Molecular Structure: A Tale of Two Functional Groups
To predict the FTIR spectrum of this compound, we must first dissect its structure. The molecule is an amalgam of two key functional moieties:
-
A Tertiary Amide (Lactam): The five-membered pyrrolidin-2-one ring is a cyclic amide, specifically a γ-lactam. Since the nitrogen atom is bonded to the cyclohexyl group, it is a tertiary amide, lacking N-H bonds.
-
A Secondary Alcohol: A hydroxyl (-OH) group is attached to the cyclohexane ring. This constitutes a secondary alcohol.
The resulting FTIR spectrum will be a superposition of the vibrational modes from these two groups, along with the underlying aliphatic C-H framework.
Predicted FTIR Absorption Profile of this compound
The principal absorption peaks can be attributed to the stretching and bending vibrations of specific bonds within the molecule.
-
O-H Stretching (Alcohol): The most prominent feature for the alcohol group is a strong, broad absorption band in the region of 3600-3300 cm⁻¹ .[1] This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[1][2] In dilute solutions, a sharper, less intense "free" O-H peak may appear around 3600 cm⁻¹.[2]
-
C-H Stretching (Aliphatic): Like most organic molecules, a series of sharp peaks will be observed just below 3000 cm⁻¹. Specifically, the stretching vibrations of the C-H bonds in the cyclohexane and pyrrolidinone rings typically appear in the 3000-2850 cm⁻¹ range.[3]
-
C=O Stretching (Tertiary Amide/Lactam): The carbonyl (C=O) stretch is one of the most intense and diagnostic peaks in an IR spectrum.[4] For tertiary amides, this peak is typically found between 1680-1630 cm⁻¹ .[5][6] The position is influenced by the five-membered ring structure of the γ-lactam, which introduces ring strain. This strain generally shifts the C=O frequency higher compared to open-chain amides. However, the absence of N-H hydrogen bonding (as it's a tertiary amide) can result in a slightly lower frequency than a secondary lactam. For comparison, the C=O stretch in simple, open-chain tertiary amides is often observed around 1650 cm⁻¹.[6] Research on pyrrolidinone derivatives often shows this lactam carbonyl peak appearing around 1700 cm⁻¹ or slightly below.[7]
-
C-O Stretching (Secondary Alcohol): The stretching vibration of the C-O bond in the secondary alcohol will produce a strong, distinct peak in the fingerprint region, typically between 1125-1085 cm⁻¹ .[2][5] The IR spectrum of cyclohexanol itself clearly shows this strong absorption.[1][8]
-
C-N Stretching (Tertiary Amide): The stretching of the C-N bond within the lactam ring usually appears in the 1400-1250 cm⁻¹ region. This peak can sometimes be difficult to distinguish due to its moderate intensity and the presence of other absorptions in the fingerprint region.[6]
Comparative Spectral Data
To ground our predictions, we compare the expected spectrum with known data for its constituent parts.
| Functional Group/Molecule | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound | Observed Wavenumber (cm⁻¹) |
| Secondary Alcohol | O-H Stretch (H-bonded) | 3600-3300 (Broad, Strong) | Cyclohexanol | ~3350 (Broad, Strong)[1][8] |
| Aliphatic C-H | C-H Stretch | 3000-2850 (Multiple, Sharp) | Cyclohexanol & Pyrrolidinones | ~2930 & ~2850[8][9] |
| Tertiary Amide (Lactam) | C=O Stretch | 1680-1630 (Strong, Sharp) | 2-Pyrrolidinone* | ~1700[7][9] |
| Secondary Alcohol | C-O Stretch | 1125-1085 (Strong) | Cyclohexanol | ~1070[1] |
Note: 2-Pyrrolidinone is a secondary amide, but its N-substituted derivatives (tertiary amides) exhibit the C=O stretch in a similar region.
This comparison demonstrates that the spectrum of this compound will be a composite, clearly showing the strong, broad O-H stretch from the cyclohexanol moiety and the sharp, intense C=O stretch from the pyrrolidinone ring.
Experimental Protocol & Workflow
Objective: To obtain a high-quality FTIR spectrum of this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition: Initiate the scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, perform a Fourier transform, and display the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, retract the pressure clamp, and thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Caption: Workflow for obtaining an FTIR spectrum using an ATR accessory.
Conclusion
The FTIR spectrum of this compound is defined by two highly diagnostic absorption bands: a broad O-H stretch around 3300-3400 cm⁻¹ and a strong, sharp C=O stretch characteristic of a γ-lactam near 1650 cm⁻¹. The presence of these two peaks, in conjunction with aliphatic C-H stretches below 3000 cm⁻¹ and a strong C-O stretch near 1100 cm⁻¹, provides a reliable spectroscopic signature for the confirmation of its chemical structure. This guide serves as a predictive tool for researchers, enabling them to quickly verify the identity and purity of this compound in a laboratory setting.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Cyclohexanol [webbook.nist.gov]
- 9. 2-Pyrrolidinone [webbook.nist.gov]
A Senior Application Scientist's Guide to GC-MS Analysis of Volatile Pyrrolidinone Derivatives: A Comparative Protocol Analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive determination of volatile pyrrolidinone derivatives is a critical analytical challenge. These compounds, encompassing key industrial solvents like N-methyl-2-pyrrolidone (NMP), pharmaceutical intermediates, and environmental contaminants, demand robust and reliable analytical methodologies. Their inherent polarity and volatility present unique challenges in sample preparation and chromatographic analysis. This guide provides an in-depth comparison of three prevalent Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of volatile pyrrolidinone derivatives: Static Headspace (sHS), Solid-Phase Microextraction (SPME), and Dispersive Liquid-Liquid Microextraction (DLLME).
This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a self-validating system of protocols. Each method is presented with a detailed, step-by-step methodology, a discussion of its underlying scientific principles, and a summary of its performance characteristics based on available experimental data.
The Analytical Imperative: Why GC-MS for Volatile Pyrrolidinones?
Gas Chromatography (GC) is the separation technique of choice for volatile and semi-volatile compounds, offering high resolution and speed. When coupled with Mass Spectrometry (MS), it provides unparalleled sensitivity and specificity, allowing for confident identification and quantification of target analytes even in complex matrices. The electron ionization (EI) source in a typical GC-MS system imparts a reproducible fragmentation pattern, acting as a chemical fingerprint for each compound. For pyrrolidinone derivatives, this is crucial for distinguishing between structurally similar compounds and for confirming their identity at trace levels.
Comparative Analysis of Extraction Protocols
The primary challenge in the GC-MS analysis of volatile pyrrolidinones lies in their efficient extraction from the sample matrix and their clean introduction into the GC system. The choice of extraction technique significantly impacts the sensitivity, accuracy, and precision of the overall method. Here, we compare three distinct approaches: Static Headspace, Solid-Phase Microextraction, and Dispersive Liquid-Liquid Microextraction.
Protocol 1: Static Headspace (sHS) Coupled with GC-MS
Scientific Rationale: Static headspace analysis is a solvent-free sample preparation technique that is particularly well-suited for the determination of volatile organic compounds (VOCs) in liquid or solid samples. The principle is based on the partitioning of volatile analytes between the sample matrix and the gaseous phase (headspace) in a sealed vial at a given temperature. After reaching equilibrium, a portion of the headspace gas is injected into the GC-MS system. This technique is advantageous as it minimizes matrix effects, since non-volatile sample components remain in the vial, leading to a cleaner chromatogram and reduced instrument maintenance.[1]
Expertise & Experience Insights: The key to a successful headspace method is optimizing the equilibrium conditions. For polar compounds like pyrrolidinones, increasing the temperature and adding salts ("salting out") can enhance their partitioning into the headspace. However, excessively high temperatures can lead to thermal degradation of some analytes or matrix components. The choice of a polar GC column is also critical to ensure good peak shape and resolution for these polar analytes.
Experimental Workflow: sHS-GC-MS
Caption: Workflow for Static Headspace GC-MS analysis.
Detailed Step-by-Step Methodology: sHS-GC-MS
-
Sample Preparation:
-
Accurately weigh or pipette a defined amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial (e.g., 20 mL).
-
Add a salt, such as sodium chloride (NaCl), to the sample to increase the ionic strength and promote the partitioning of polar analytes into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
-
-
Headspace Extraction and Injection:
-
Place the sealed vial in the headspace autosampler.
-
Incubate the vial at a controlled temperature (e.g., 80-120°C) for a specific time (e.g., 15-30 minutes) to allow for equilibrium to be reached between the sample and the headspace.
-
Automatically inject a fixed volume of the headspace gas (e.g., 1 mL) into the GC injection port using a gas-tight syringe or a sampling loop.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Inlet: Split/Splitless injector, typically operated in splitless mode for trace analysis, with a temperature of 250-280°C.
-
Column: A polar capillary column, such as one with a polyethylene glycol (WAX) or a modified polyethylene glycol stationary phase, is recommended for good peak shape of polar pyrrolidinones. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program: A temperature gradient is crucial for separating a mixture of volatile compounds. A typical program might start at 40-60°C, hold for a few minutes, then ramp at 10-20°C/min to a final temperature of 220-240°C.[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and identification. For quantitative analysis of target compounds, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Protocol 2: Solid-Phase Microextraction (SPME) Coupled with GC-MS
Scientific Rationale: SPME is another solvent-free extraction technique that utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample.[3] The fiber is exposed to the sample's headspace or directly immersed in a liquid sample. Analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and transferred to the GC inlet, where the analytes are thermally desorbed for analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For polar pyrrolidinones, a polar or a mixed-phase fiber is generally preferred.[4]
Expertise & Experience Insights: The efficiency of SPME is governed by the equilibrium between the sample, headspace (if applicable), and the fiber coating. Optimization of extraction time, temperature, and agitation is crucial to ensure reproducible results. For pyrrolidinones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point as it can trap a wide range of volatile and semi-volatile compounds of varying polarities. The addition of salt can also be beneficial in headspace SPME.
Experimental Workflow: SPME-GC-MS
Caption: Workflow for SPME-GC-MS analysis.
Detailed Step-by-Step Methodology: SPME-GC-MS
-
SPME Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC inlet at a specified temperature for a certain duration.
-
Sample Preparation:
-
Place a known amount of the sample into a vial with a PTFE-faced septum.
-
For headspace SPME, leave sufficient headspace in the vial. For direct immersion, ensure the fiber coating will be fully submerged.
-
(Optional) Add salt to the sample to enhance extraction efficiency.
-
-
SPME Extraction:
-
Place the vial in a heating/stirring block.
-
Manually or with an autosampler, expose the SPME fiber to the sample's headspace or directly immerse it in the liquid sample.
-
Allow the analytes to partition onto the fiber for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C) with constant agitation.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber into its needle and immediately insert it into the hot GC inlet.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250-280°C) for a few minutes.
-
The GC-MS conditions are generally similar to those described for the sHS-GC-MS method, with a polar capillary column being the preferred choice.
-
Protocol 3: Dispersive Liquid-Liquid Microextraction (DLLME) Coupled with GC-MS
Scientific Rationale: DLLME is a miniaturized liquid-liquid extraction technique that offers high enrichment factors and a rapid extraction process.[5] It involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent with a higher density than water) and a disperser solvent (a water-miscible solvent) into an aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample, providing a large surface area for mass transfer. The analytes are extracted into the organic droplets, which are then sedimented by centrifugation. A small volume of the sedimented phase is collected and injected into the GC-MS.
Expertise & Experience Insights: The selection of the extraction and disperser solvents is paramount in DLLME. For polar pyrrolidinones, a moderately polar extraction solvent like chlorobenzene or dichloromethane can be effective. The disperser solvent, often acetone or acetonitrile, must be miscible with both the extraction solvent and the aqueous sample. The volumes of these solvents and the extraction time need to be optimized to achieve maximum recovery. This technique is particularly useful for extracting analytes from aqueous matrices.
Experimental Workflow: DLLME-GC-MS
Caption: Workflow for DLLME-GC-MS analysis.
Detailed Step-by-Step Methodology: DLLME-GC-MS
-
Sample Preparation:
-
Place a precise volume of the aqueous sample (e.g., 5-10 mL) into a conical-bottom glass centrifuge tube.
-
(Optional) Adjust the pH of the sample and/or add salt to improve extraction efficiency.
-
-
DLLME Procedure:
-
Prepare a mixture of the extraction solvent (e.g., 60 µL of chlorobenzene) and the disperser solvent (e.g., 1 mL of acetone).
-
Rapidly inject this mixture into the sample using a syringe. A cloudy solution will form.
-
Vortex the mixture for a short period (e.g., 1-2 minutes) to facilitate the extraction.
-
Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to break the emulsion and sediment the extraction solvent at the bottom of the tube.
-
-
Analysis:
-
Carefully collect a small volume (e.g., 1-2 µL) of the sedimented organic phase using a microsyringe.
-
Inject the collected solvent into the GC-MS system.
-
The GC-MS conditions are similar to those previously described, with the potential for a less polar column (e.g., a 5% phenyl-methylpolysiloxane) depending on the chosen extraction solvent.
-
Performance Comparison
The choice of the optimal protocol depends on the specific analytical requirements, including the sample matrix, the target analytes, the required sensitivity, and the available instrumentation. The following table summarizes the performance characteristics of the three methods based on published data for pyrrolidinone derivatives.
| Parameter | Static Headspace (sHS)-GC-MS | Solid-Phase Microextraction (SPME)-GC-MS | Dispersive Liquid-Liquid Microextraction (DLLME)-GC-MS |
| Principle | Analyte partitioning between sample and headspace. | Analyte partitioning between sample and a coated fiber. | Analyte partitioning between aqueous sample and a dispersed organic solvent. |
| Sample Throughput | High (fully automatable). | Medium to High (automatable). | Medium (more manual steps). |
| Solvent Consumption | None. | None. | Minimal (microliter to milliliter scale). |
| Sensitivity (LOD/LOQ) | Moderate. | High. | Very High. |
| Typical LODs | ~1-10 µg/L | ~0.01-1 µg/L | ~0.001-0.1 µg/L |
| Precision (RSD) | Good (<10%). | Good (<15%). | Very Good (<10%). |
| Matrix Effects | Low. | Low to Moderate. | Can be significant; matrix matching or internal standards recommended. |
| Applicability | Volatile compounds in various matrices. | Volatile and semi-volatile compounds in liquids and solids. | Analytes in aqueous samples. |
| Key Advantage | Simplicity, robustness, and minimal matrix effects. | High sensitivity and solvent-free. | Excellent enrichment factor and high sensitivity. |
| Key Disadvantage | Lower sensitivity for less volatile compounds. | Fiber cost and fragility; potential for carryover. | Limited to aqueous samples; solvent selection is critical. |
Note: The LOD and LOQ values are indicative and can vary significantly depending on the specific analyte, matrix, and instrument configuration.
Trustworthiness: A Self-Validating System
The reliability of any analytical method hinges on a thorough understanding of its critical parameters and a robust validation process. For the GC-MS analysis of pyrrolidinone derivatives, the following aspects contribute to a self-validating system:
-
Chromatographic Fidelity: The use of an appropriate polar GC column is essential for achieving symmetric peak shapes for polar pyrrolidinone derivatives, preventing interactions with the stationary phase that can lead to tailing and poor reproducibility. The temperature program should be optimized to ensure adequate separation from other matrix components and between different pyrrolidinone derivatives.[2]
-
Mass Spectral Confirmation: The electron ionization mass spectra of pyrrolidinone derivatives exhibit characteristic fragmentation patterns. For instance, N-alkyl-2-pyrrolidones often show a prominent molecular ion peak (M+) and a characteristic fragment corresponding to the loss of the alkyl side chain. Monitoring these characteristic ions in SIM mode not only enhances sensitivity but also increases the confidence in analyte identification.
-
Method Validation: A comprehensive method validation should be performed according to established guidelines (e.g., ICH Q2(R1)) to demonstrate the method's suitability for its intended purpose.[6] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7][8]
Conclusion and Recommendations
The choice of the most appropriate GC-MS protocol for the analysis of volatile pyrrolidinone derivatives is a balance between the required sensitivity, sample throughput, and the nature of the sample matrix.
-
For routine quality control and high-throughput screening of volatile pyrrolidinones in relatively simple matrices, Static Headspace-GC-MS offers a robust, reliable, and automated solution with minimal matrix interference.
-
When higher sensitivity is required for trace-level analysis of a broader range of volatile and semi-volatile pyrrolidinones in various matrices, SPME-GC-MS is an excellent choice, providing a solvent-free and sensitive extraction.
-
For achieving the highest sensitivity and enrichment factors for pyrrolidinone derivatives in aqueous samples, DLLME-GC-MS is a powerful technique, although it requires more manual handling and careful optimization of the solvent system.
Ultimately, the Senior Application Scientist must leverage their expertise to select and optimize the most suitable method for the specific analytical challenge at hand. By understanding the scientific principles behind each protocol and conducting a thorough method validation, researchers can ensure the generation of accurate, reliable, and defensible data for volatile pyrrolidinone derivatives.
References
-
Agilent Technologies. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
- Li, H., et al. (2017). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Journal of Analytical Methods in Chemistry.
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Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
- Ghosh, C., et al. (2020).
- Drake, M. A., et al. (2018). Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder. Journal of Dairy Science.
- U.S. Food and Drug Administration. (n.d.). Guidelines for the Validation of Analytical Methods for the Detection of Residues of Veterinary Drugs in Food.
- Lee, J. H., et al. (2019). Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds in Korean salt–fermented fish sauce. Food Science and Biotechnology.
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Agilent Technologies. (2015, October 29). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved from [Link]
- Stolarczyk, E. U., et al. (2011). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Acta Poloniae Pharmaceutica.
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Shimadzu. C146-E424A Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]
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ResearchGate. (2025, August 5). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Retrieved from [Link]
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Agilent Technologies. Solid Phase Microextraction Fundamentals. Retrieved from [Link]
- Wang, Y., et al. (2023). Application of Gas-Liquid Microextraction (GLME)/GC-MS for Flavour and Fragrance in Ice Cream Detection and Composition Analysis. Foods.
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ResearchGate. (n.d.). Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds in Korean salt–fermented fish sauce. Retrieved from [Link]
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Frontiers in Microbiology. (2022, October 17). GC-MS profiling of volatile metabolites produced by Klebsiella pneumoniae. Retrieved from [Link]
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MDPI. (2025, September 1). Comparison of Hydrodistillation and Headspace Solid-Phase Microextraction to Analyze Volatiles from Brazilian Propolis by GC-MS. Retrieved from [Link]
- Snow, N. H. (2021, May 1).
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SciSpace. (n.d.). New Chemometric Approaches to Non-targeted GCMS Fingerprinting Analysis of Wine Volatiles. Retrieved from [Link]
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Frontiers in Nutrition. (n.d.). Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Dispersive liquid–liquid microextraction with a deep eutectic solvent coupled with GC-MS for the determination of chiral carvone in herbaceous plants. Retrieved from [Link]
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Separation Science. (2021, February 9). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
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Semantic Scholar. (n.d.). Dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry for the rapid and sensitive determination of UV filters in environmental water samples. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solid-phase microextraction fiber development for sampling and analysis of volatile organohalogen compounds in air. Retrieved from [Link]
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MDPI. (2023, November 12). Gas Chromatography–Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antioxidant Activities. Retrieved from [Link]
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Chromatography Forum. (2010, April 24). LOD determination. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
